Dibenzo[c,kl]xanthene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H12O |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
12-oxapentacyclo[11.7.1.02,11.05,10.017,21]henicosa-1(20),2(11),3,5,7,9,13,15,17(21),18-decaene |
InChI |
InChI=1S/C20H12O/c1-2-8-15-13(5-1)11-12-17-16-9-3-6-14-7-4-10-18(19(14)16)21-20(15)17/h1-12H |
InChI Key |
DRYQYXMAHDNFSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=CC=CC5=C4C3=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies for Dibenzo C,kl Xanthene and Its Derivatives
Classical and Catalyst-Mediated Approaches
The synthesis of dibenzoxanthenes, a class of compounds known for their fluorescent properties and biological activities, is a significant area of focus in organic chemistry. Current time information in Ernakulam, IN.mdpi.com Methodologies often involve the condensation of phenols with carbonyl compounds or specialized cyclization reactions to construct the fused heterocyclic system.
One-Pot Condensation Strategies for Dibenzo[a,j]xanthenes
A prevalent and efficient method for synthesizing 14-aryl-14H-dibenzo[a,j]xanthene derivatives is the one-pot condensation reaction. This approach typically involves the reaction of β-naphthol with various aldehydes in the presence of a catalyst. nih.govmeddocsonline.org
The direct condensation of two equivalents of β-naphthol with one equivalent of an aldehyde is the most common pathway to 14-substituted-14H-dibenzo[a,j]xanthenes. researchgate.netwikipedia.org This reaction can be carried out under various conditions, including solvent-free systems, and is often promoted by a catalytic agent to improve yields and reduce reaction times. mdpi.combeilstein-journals.org The process involves the initial acid-catalyzed reaction of the aldehyde with one molecule of β-naphthol, followed by the addition of a second β-naphthol molecule and subsequent cyclization via dehydration to form the xanthene core. meddocsonline.org A wide range of aromatic and aliphatic aldehydes can be used, allowing for the synthesis of a diverse library of xanthene derivatives. nih.govwikipedia.org
A multitude of catalytic systems have been developed to facilitate the synthesis of dibenzo[a,j]xanthenes, often with a focus on green chemistry principles such as mild reaction conditions, high efficiency, and catalyst reusability. organic-chemistry.orglibretexts.org
Sn(II)/nano silica (B1680970) : A catalyst prepared by depositing tin(II) chloride (SnCl₂) on nano-silica serves as an effective and reusable agent for this condensation. researchgate.netwikipedia.org Reactions are typically performed in ethanol at reflux, yielding a variety of xanthene derivatives in good yields (48%–94%) within about 3 hours. wikipedia.orglibretexts.org
PEG-OSO3H : Sulfonated polyethylene glycol (PEG–SO₃H) is a biodegradable and recyclable polymeric catalyst that efficiently promotes the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes. chemistrysteps.com This method is often performed under solvent-free conditions and provides excellent isolated yields, ranging from 82% to 98%. chemistrysteps.com
KHSO₄-SiO₂ : Silica-supported potassium hydrogen sulfate (KHSO₄-SiO₂) is another solid acid catalyst used for the dehydration of β-naphthol with aldehydes. researchgate.netmdpi.com This method is notable for its application under solvent-free and ultrasonication conditions, which leads to high yields in short reaction times. researchgate.netmdpi.com
NbCl₅ : Niobium pentachloride (NbCl₅) has been employed as a Lewis acid catalyst for the one-pot synthesis of 14-aryl-14H-dibenzo[a,j]xanthene derivatives. bohrium.com This method is effective even at ambient temperatures, affording excellent yields of the desired products. nih.gov
FeCl₃·6H₂O : Ferric chloride hexahydrate is an inexpensive and readily available catalyst for the condensation of β-naphthol with aromatic aldehydes. beilstein-journals.org The reactions are conducted under solvent-free conditions at 90 °C, resulting in good yields and short reaction times (2-3 hours). beilstein-journals.org
CuSO₄·5H₂O : Copper(II) sulfate pentahydrate acts as a simple, green, and reusable catalyst for the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes under solvent-free conditions. organic-chemistry.org This approach is environmentally friendly and provides very good yields of the corresponding benzoxanthenes. organic-chemistry.org
| Catalyst | Typical Conditions | Yield Range | Key Advantages |
|---|---|---|---|
| Sn(II)/nano silica | Ethanol, Reflux, 3h | 48–94% | Green, Reusable researchgate.netwikipedia.org |
| PEG-OSO₃H | Solvent-free | 82–98% | Eco-friendly, Recyclable, High Yield chemistrysteps.com |
| KHSO₄-SiO₂ | Solvent-free, Ultrasonication | High | Green, Efficient, Short Reaction Times researchgate.netmdpi.com |
| NbCl₅ | Ambient Temperature | Excellent | Mild Conditions, High Yield bohrium.com |
| FeCl₃·6H₂O | Solvent-free, 90 °C, 2-3h | Good | Inexpensive, Simple, Efficient beilstein-journals.org |
| CuSO₄·5H₂O | Solvent-free | Very Good | Green, Reusable, Convenient organic-chemistry.org |
Annulation Reactions for Benzo[kl]xanthene (B1596164) and Related Systems
Annulation, the formation of a new ring onto a pre-existing molecule, provides a powerful strategy for constructing complex fused heterocyclic systems like Benzo[kl]xanthene.
The intramolecular cyclization of arenediazonium salts is a classical method for forming fused biaryl systems. The Pschorr cyclization, a variant of the Gomberg-Bachmann reaction, is a key example of this strategy. wikipedia.orgchemistrysteps.com This reaction involves the intramolecular substitution of an aromatic ring by an aryl radical, which is generated in situ from an aryldiazonium salt, typically through copper catalysis. chemistrysteps.comresearchgate.net An appropriately substituted precursor, such as an aminostilbene derivative, can be diazotized and subsequently cyclized to form phenanthrene (B1679779) and related tricyclic structures. chemistrysteps.com This radical-mediated ring closure is a powerful tool for creating the rigid, fused ring systems characteristic of polycyclic aromatic heterocycles. While yields can be moderate with traditional copper catalysis, newer methods using more soluble one-electron donors have been shown to improve efficiency and shorten reaction times. researchgate.net
A novel and environmentally benign method for synthesizing fused xanthene derivatives involves the alumina-promoted oxodefluorination of fluorinated biphenyls. This reaction utilizes activated γ-Al₂O₃ as both a catalyst and an oxygen source, enabling the substitution of fluorine atoms and the formation of a new oxygen-containing ring under metal- and solvent-free conditions. Specifically, a rigid precursor with two fluorine atoms positioned in the cove region can be transformed into the elusive naphtho[2,1,8,7-klmn]xanthene (B87203) core in a significant 75% yield. This technique is compatible with other functionalities like C-Br and C-I bonds, allowing for further synthetic modifications. The process is believed to proceed via C-F bond activation on the alumina surface, with the eliminated fluorine atoms forming strong Al-F bonds.
Multicomponent Reaction Protocols for Xanthene Derivatives
Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to construct complex molecules in a single step. isca.me For the synthesis of xanthene derivatives, MCRs typically involve the condensation of an aldehyde with a source of activated methylene groups and a naphthol derivative. scholarsresearchlibrary.commdpi.com
One common MCR approach for synthesizing 14-aryl-14H-dibenzo[a,j]xanthenes involves the one-pot condensation of two equivalents of β-naphthol with one equivalent of an aromatic aldehyde. scholarsresearchlibrary.com This reaction can be catalyzed by various agents under different conditions. For instance, catalysts like silica sulfuric acid (SSA) and Amberlyst-15 have been effectively used under solvent-free conditions to produce xanthene derivatives in good to excellent yields. researchgate.net
Another strategy involves the three-component reaction of β-naphthol, aromatic aldehydes, and a cyclic 1,3-dicarbonyl compound, such as dimedone. scholarsresearchlibrary.comresearchgate.net This approach leads to the formation of tetrahydrobenzo[a]xanthen-11-one derivatives. The reaction mechanism is proposed to initiate with the formation of a carbocation from the aryl aldehyde and β-naphthol, which then reacts with the dicarbonyl compound, followed by dehydration to yield the final product. scholarsresearchlibrary.com
The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in water has also been reported for the reaction between dimedone and various heteroaryl aldehydes, leading to heteroaryl-substituted xanthene derivatives. This method is noted for its short reaction times, environmentally friendly profile, and high yields. isca.me
Table 1: Examples of Multicomponent Reactions for Xanthene Derivative Synthesis
| Reactants | Catalyst | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| β-Naphthol, Aromatic Aldehydes | CuSO₄·5H₂O | Solvent-free, 80°C | 14-Aryl-14H-dibenzo[a,j]xanthenes | High | arabjchem.org |
| β-Naphthol, Aromatic Aldehydes, Dimedone | Silica Sulfuric Acid | Solvent-free | 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones | Good to Excellent | scholarsresearchlibrary.comresearchgate.net |
| Dimedone, Heteroaryl Aldehydes | DABCO | Water, Reflux | Heteroaryl substituted xanthenes | Excellent | isca.me |
| Dimedone, Aldehydes, Naphthols | DABCO on Amberlyst-15 | Solvent-free, 120°C | Benzoxanthenones | Good to Excellent | mdpi.comum.edu.mt |
Photochemical Synthetic Strategies
While thermal methods dominate the synthesis of the dibenzoxanthene (B14493495) core, photochemical strategies are primarily employed in the synthesis and application of photoactivatable xanthene dyes. nih.gov These strategies often focus on modifying existing xanthene structures to introduce "caged" groups that can be removed by light, thereby activating the molecule's fluorescence or other properties.
A significant challenge in this area has been the synthesis of caged rhodamine and fluorescein derivatives that retain a free carboxy group. A flexible strategy to overcome this involves the use of reduced, "leuco" intermediates of the xanthene dyes. nih.gov This approach allows for the facile preparation of photoactivatable derivatives.
The photochemistry of common xanthene dyes like fluorescein, eosin Y, and rose bengal has been investigated, revealing that they can undergo photodegradation upon extensive irradiation with visible light. chemrxiv.org This process can lead to the release of carbon monoxide (CO), suggesting that these dyes can act as visible-light activatable CO-releasing molecules. chemrxiv.org The degradation is a complex, multistep process involving multiple excitation and oxidative steps. chemrxiv.org While not a direct synthesis of the dibenzoxanthene core, this research highlights the photochemical reactivity of the xanthene scaffold, which is crucial for applications in photodynamic therapy and bioimaging. researchgate.net
Green Chemistry Principles in Dibenzo[c,kl]xanthene Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of dibenzoxanthenes to reduce environmental impact, cost, and toxicity.
Solvent-Free Reaction Conditions
Performing reactions under solvent-free or "neat" conditions is a cornerstone of green chemistry, as it eliminates solvent waste and can lead to improved reaction rates and yields. The synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes via the condensation of β-naphthol and aromatic aldehydes is particularly amenable to solvent-free conditions. arabjchem.orgmdpi.com
For example, using copper(II) sulfate pentahydrate (CuSO₄·5H₂O) as a catalyst, the reaction proceeds efficiently at 80°C without any solvent, affording the desired products in very good yields. arabjchem.org In the absence of the catalyst, the reaction is significantly slower and gives very low yields. arabjchem.org Similarly, polyethyleneglycol bound sulfonic acid (PEG-OSO₃H) has been used as a catalyst at 60-65°C under solvent-free conditions, providing excellent yields in short reaction times (30-60 minutes). mdpi.com Another approach utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15, a heterogeneous catalyst, for the one-pot condensation of diketones, aldehydes, and naphthols at 120°C, again without solvent. mdpi.comum.edu.mt
Development and Application of Reusable Catalysts
The development of catalysts that can be easily recovered and reused is a key aspect of sustainable synthesis. Several reusable catalysts have been successfully applied to the synthesis of dibenzoxanthene derivatives.
Sn(II)/nano silica : This solid-supported catalyst is prepared by depositing SnCl₂·2H₂O on nano-silica. It has been used for the one-pot condensation of β-naphthol with various aldehydes in ethanol. The catalyst is described as environmentally compatible, low-cost, non-toxic, and easily separable from the reaction medium for reuse. nih.govfrontiersin.orgresearchgate.net
CuSO₄·5H₂O : This readily available and inexpensive catalyst has been shown to be effective for the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes under solvent-free conditions. Its reusability makes the process simple, convenient, and environmentally friendly. arabjchem.org
PEG-OSO₃H : Polyethyleneglycol sulphonic acid is a polymer-supported catalyst that is efficient, environmentally benign, and recyclable. It has been reused for four consecutive cycles in the synthesis of 14-phenyl-14H-dibenzo[a,j]xanthene without a significant loss of catalytic activity. mdpi.com
DABCO/Amberlyst-15 : As a heterogeneous catalyst, this system is easily isolated from the reaction mixture by simple filtration and can be reused. um.edu.mt
Ultrasound-Assisted Synthetic Protocols
Ultrasound irradiation (sonochemistry) offers a green alternative to conventional heating methods, often resulting in higher yields, faster reaction rates, and improved selectivity under milder conditions. nih.govksu.edu.sa This technique has been successfully applied to the synthesis of various dibenzoxanthene derivatives. nih.gov
For instance, the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes from aryl aldehydes and β-naphthol has been achieved using a catalytic amount of perchloric acid (HClO₄) in glacial acetic acid under ultrasound irradiation. This method provides good to excellent yields (90–98%) within 30–90 minutes. nih.govunito.it
Another example is the use of the solid acid catalyst P(4-VPH)HSO₄ under ultrasound irradiation for the condensation of aryl aldehydes with 2-naphthol (B1666908) in ethanol. This protocol produces the desired dibenzo[a,j]xanthene derivatives in high yields (87–97%) in a very short reaction time of 20 minutes. nih.gov Furthermore, magnetic nanocatalysts, such as Fe₃O₄/PEG/succinic anhydride, have been used under sonication to synthesize dibenzo[a,i]xanthene-dione derivatives, demonstrating the synergy between nanocatalysis and ultrasound assistance. nih.gov
Table 2: Comparison of Green Synthetic Methods for Dibenzoxanthenes
| Method | Catalyst | Conditions | Advantages | Yield Range | Reference |
|---|---|---|---|---|---|
| Solvent-Free | CuSO₄·5H₂O | 80°C, neat | No solvent waste, simple | ~95% | arabjchem.org |
| Solvent-Free | PEG-OSO₃H | 60-65°C, neat | Reusable catalyst, short time | High | mdpi.com |
| Reusable Catalyst | Sn(II)/nano silica | Ethanol, reflux | Recyclable, non-toxic | 48-94% | nih.govfrontiersin.org |
| Ultrasound-Assisted | HClO₄ | Glacial acetic acid, sonication | Fast, mild conditions | 90-98% | nih.govunito.it |
| Ultrasound-Assisted | P(4-VPH)HSO₄ | Ethanol, sonication | Very fast (20 min) | 87-97% | nih.gov |
Strategies for this compound Derivatization
Derivatization of the dibenzoxanthene scaffold is primarily achieved by varying the reactants in the initial condensation synthesis. The most common point of diversification is the C-14 position in 14H-dibenzo[a,j]xanthenes, which is typically derived from an aldehyde.
By employing a wide range of aliphatic and aromatic aldehydes, a diverse library of 14-substituted derivatives can be generated. Aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents react smoothly, indicating the broad scope of the reaction. arabjchem.orgmdpi.com For example, aldehydes such as benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and 2,4-dichlorobenzaldehyde have all been successfully used to create the corresponding 14-aryl-14H-dibenzo[a,j]xanthene derivatives. arabjchem.orgnih.gov
Beyond the aldehyde component, modifications can be made to the naphthol and active methylene components in multicomponent reactions. For instance, using 1-naphthol instead of 2-naphthol leads to benzo[c]xanthene derivatives. mdpi.comresearchgate.net Similarly, employing different cyclic 1,3-diketones, such as cyclohexanedione instead of dimedone, results in structural variations in the final xanthene product. mdpi.com
These synthetic strategies allow for the fine-tuning of the physicochemical and biological properties of the dibenzoxanthene core, enabling the development of compounds for specific applications, such as fluorescent probes, dyes, and potential therapeutic agents.
Synthesis of Bifunctionalized Dibenzo[a,j]xanthene Analogues
Research into the synthesis of more complex dibenzoxanthene structures has led to the development of methods for creating bifunctionalized analogues. These molecules contain two functional units, allowing for the potential creation of larger molecular architectures or materials with specific properties.
A notable example involves the synthesis of a bifunctionalized Dibenzo[a,j]xanthene derivative using piperazine-1,4-dicarbaldehyde. mdpi.com In this procedure, the dialdehyde acts as a linker between two xanthene-forming reaction sites. The synthesis is achieved through the reaction of piperazine-1,4-dicarbaldehyde with two equivalents of 2-naphthol. mdpi.com This condensation reaction, typically promoted by an acid catalyst, results in the formation of a molecule where two Dibenzo[a,j]xanthene units are connected through a piperazine linker. mdpi.com This approach demonstrates a straightforward method for creating complex, dimeric xanthene structures from simple precursors. mdpi.com
Spectroscopic and Advanced Characterization of Dibenzo C,kl Xanthene Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate carbon framework and proton environments of dibenzoxanthene (B14493495) compounds.
Proton (¹H) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For complex aromatic systems like dibenzoxanthenes, the aromatic region of the spectrum (typically δ 7.0-9.0 ppm) is of particular interest, revealing details about the electronic structure and substitution patterns.
In the case of 14-aryl-14H-dibenzo[a,j]xanthene derivatives, the methine proton at the 14-position gives a characteristic singlet peak. For example, in 14-phenyl-14H-dibenzo[a,j]xanthene, this proton appears as a singlet at δ 6.48 ppm. iau.ir The aromatic protons present a complex pattern of multiplets. For instance, in 14-(4-methylphenyl)-14H-dibenzo[a,j]xanthene, the aromatic protons resonate as a multiplet in the range of δ 7.35–7.65 ppm, with distinct doublets at δ 6.97 and 8.41 ppm. iau.ir For 2-(3-(7H-dibenzo[c,h]xanthen-7-yl)benzylidene)malononitrile, the pyran proton appears as a singlet at δ 5.86 ppm, while the aromatic and olefinic protons form a multiplet between δ 7.08 and 7.64 ppm. mostwiedzy.pl
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |
|---|---|---|
| 14-Phenyl-14H-dibenzo[a,j]xanthene | CDCl₃ | 8.36 (d, J = 7.2 Hz, 2H, arom-H), 7.76-7.85 (m, 4H, arom-H), 7.50-7.60 (m, 6H, arom-H), 7.42 (t, J = 7.5 Hz, 2H, arom-H), 7.16 (t, J = 7.0 Hz, 2H, arom-H), 6.59 (t, J = 7.0 Hz, 1H, arom-H), 6.48 (s, 1H, CH) iau.ir |
| 14-(4-Methylphenyl)-14H-dibenzo[a,j]xanthene | CDCl₃ | 8.41 (d, J = 7.2 Hz, 2H, arom-H), 7.80-7.88 (m, 4H, arom-H), 7.35–7.65 (m, 8H, arom-H), 6.97 (d, J = 7.2 Hz, 2H, arom-H), 6.30 (s, 1H, CH), 2.15 (s, 3H, CH₃) iau.ir |
| 2-(3-(7H-dibenzo[c,h]xanthen-7-yl)benzylidene)malononitrile | DMSO-d₆ | 7.08–7.64 (m, 15H, Ar-H; s, 1H, olefinic proton), 5.86 (s, 1H, Pyran–H4) mostwiedzy.pl |
| 7H-benzo[c]xanthen-7-one | CDCl₃ | 10.04 (d, J = 9.6 Hz, 1H), 8.39 (d, J = 9.6 Hz, 1H), 8.09 (d, J = 9.0 Hz, 1H), 7.86 (d, J = 9.6 Hz, 1H), 7.67-7.74 (m, 2H), 7.50-7.57 (m, 3H), 7.38-7.41 (m, 1H) rsc.org |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In dibenzoxanthene derivatives, the chemical shifts can indicate the nature of the carbon atoms (aliphatic, aromatic, carbonyl, etc.). oregonstate.edu
For 14-phenyl-14H-dibenzo[a,j]xanthene, the aliphatic methine carbon (C-14) resonates at δ 37.8 ppm, while the numerous aromatic carbons appear in the typical downfield region of δ 117.1 to 148.6 ppm. iau.ir In the case of 7H-benzo[c]xanthen-7-one, the carbonyl carbon is significantly downfield at δ 178.5 ppm, a characteristic shift for ketone functionalities. rsc.org The aromatic carbons for this compound are observed between δ 114.6 and 157.6 ppm. rsc.org
| Compound | Solvent | Chemical Shift (δ ppm) |
|---|---|---|
| 14-Phenyl-14H-dibenzo[a,j]xanthene | CDCl₃ | 148.6, 144.8, 131.9, 131.7, 129.1, 128.6, 128.3, 127.1, 126.5, 126.0, 124.6, 122.5, 118.4, 117.1, 37.8 iau.ir |
| 14-(4-Methylphenyl)-14H-dibenzo[a,j]xanthene | CDCl₃ | 148.7, 146.0, 142.1, 135.9, 131.4, 131.1, 129.2, 128.7, 128.1, 126.7, 124.2, 122.7, 118.0, 117.4, 37.6, 20.9 iau.ir |
| 2-(3-(7H-dibenzo[c,h]xanthen-7-yl)benzylidene)malononitrile | DMSO-d₆ | 161.3 (C=C olefinic), 150.1 (20 C=C Naphth.), 141.6, 135.6, 132.6, 129.1, 127.3, 126.3, 126.1, 125.8, 125.6, 125.5, 122.4, 120.3, 118.1 (aromatic), 113.6 (2 CN), 81.4 (C=C olefinic), 49.9 (CH–Pyran) mostwiedzy.pl |
| 7H-benzo[c]xanthen-7-one | CDCl₃ | 178.5, 157.6, 154.7, 136.7, 134.0, 131.2, 130.1, 129.6, 128.3, 127.0, 126.7, 126.1, 124.3, 123.6, 118.0, 117.5, 114.6 rsc.org |
Advanced 2D NMR Techniques and Chemical Shift Assignments
For complex molecules like dibenzoxanthenes, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of proton and carbon signals. scribd.com
COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.eduyoutube.com It is invaluable for tracing out the connectivity of proton networks within the fused ring system.
HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. scribd.com
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. spectralysbiotech.com For dibenzoxanthene-type structures, key absorption bands include those for aromatic C-H stretching, C=C stretching within the aromatic rings, and the C-O-C stretching of the xanthene core.
In various 14-substituted-14H-dibenzo[a,j]xanthene derivatives, common vibrational bands are observed. iau.ir Aromatic C-H stretching typically appears above 3000 cm⁻¹. iau.ir The C=C stretching vibrations of the aromatic rings are seen in the 1580-1625 cm⁻¹ region. iau.ir The asymmetric C-O-C stretching of the xanthene ether linkage is expected in the 1200-1250 cm⁻¹ range. asianpubs.org For carbonyl-containing derivatives like 7H-benzo[c]xanthen-7-one, a strong C=O stretching band is a prominent feature, observed at 1785 cm⁻¹. rsc.org
| Compound | Sample Preparation | Characteristic Vibrational Bands (cm⁻¹) |
|---|---|---|
| 14-Phenyl-14H-dibenzo[a,j]xanthene | KBr | 3089, 3014 (Ar-H stretch), 1619, 1576, 1503 (C=C stretch), 1235 (C-O-C stretch), 822, 734 (Ar-H bend) iau.ir |
| 14-(4-Methylphenyl)-14H-dibenzo[a,j]xanthene | KBr | 3069 (Ar-H stretch), 2921 (C-H stretch), 1617, 1591, 1508 (C=C stretch), 1243 (C-O-C stretch), 838, 744 (Ar-H bend) iau.ir |
| 7H-benzo[c]xanthen-7-one | Not specified | 1785 (C=O stretch), additional bands at 1576, 1547, 1367, 1340, 1312, 1301, 1296, 1283, 1270, 1267, 1261, 1243, 1236, 1180, 1175, 1146 rsc.org |
| Benzo[kl]xanthene (B1596164) | KBr Wafer | Data available but specific values not listed in the provided search result. nih.gov |
Mass Spectrometry (MS) for Molecular Elucidation (e.g., EI-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular ion (M⁺) and characteristic fragmentation patterns, while High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact molecular formula.
For the parent compound benzo[kl]xanthene (C₁₆H₁₀O), the molecular weight is 218.25 g/mol . nih.govnist.govnist.gov Its electron ionization mass spectrum shows a prominent molecular ion peak (M⁺) at an m/z of 218. nih.govnist.gov For substituted dibenzoxanthenes, the molecular ion peak will shift accordingly. For instance, 14-phenyl-14H-dibenzo[a,j]xanthene shows a molecular ion peak at m/z 358. mdpi.com HRMS analysis provides a highly accurate mass measurement, which can confirm the elemental composition. For example, the calculated mass for C₂₈H₁₇O₃ is 401.1172, and a measured HRMS value of 401.1181 for 3′H-Spiro[dibenzo[c,h]xanthene-7,1′-isobenzofuran]-3′-one confirms its molecular formula. oregonstate.edu
| Compound | Ionization Method | Molecular Formula | Calculated m/z | Observed m/z (M⁺) |
|---|---|---|---|---|
| Benzo[kl]xanthene | EI | C₁₆H₁₀O | 218.07 | 218 nih.govnist.gov |
| 14-Phenyl-14H-dibenzo[a,j]xanthene | EI | C₂₇H₁₈O | 358.14 | 358 mdpi.com |
| 14-(4-Nitrophenyl)-14H-dibenzo[a,j]xanthene | EI | C₂₇H₁₇NO₃ | 403.12 | 403 scispace.com |
| 3′H-Spiro[dibenzo[c,h]xanthene-7,1′-isobenzofuran]-3′-one | ESI+ | C₂₈H₁₇O₃ | 401.1172 [M+H]⁺ | 401.1181 [M+H]⁺ oregonstate.edu |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
While a crystal structure for dibenzo[c,kl]xanthene itself is not available in the reviewed literature, the structure of a related derivative, 1,13c-dihydro-2,3-epoxydibenzo[a,kl]xanthan-1-one, has been determined. nih.gov This compound crystallizes in the orthorhombic space group with defined unit cell parameters. nih.gov The analysis revealed a molecule with six fused rings and three chiral centers. nih.gov The epoxy group and the -OCH₂CH₂Cl group were found to be in a syn relationship. nih.gov Such crystallographic studies are crucial for confirming the stereochemistry and understanding the packing of these complex molecules in the solid state. rsc.orgnih.gov
| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|---|
| 1,13c-dihydro-2,3-epoxydibenzo[a,kl]xanthan-1-one | C₂₂H₁₅ClO₄ | Orthorhombic | Not specified in abstract | a = 7.7966(13) Å, b = 10.4468(18) Å, c = 21.349(4) Å, V = 1738.9(5) ų nih.gov |
Computational Chemistry and Theoretical Investigations of Dibenzo C,kl Xanthene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues due to its favorable balance of accuracy and computational cost. ohio-state.edu It is employed to determine the molecule's ground-state properties, including its geometry and electronic structure.
Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium structure of Dibenzo[c,kl]xanthene can be calculated. nih.govnih.gov This process systematically adjusts the atomic coordinates to minimize the total electronic energy, resulting in the prediction of key structural parameters like bond lengths and bond angles. github.io The optimized geometry provides the foundation for all subsequent property calculations.
The electronic structure, which describes the distribution of electrons within the molecule, is also obtained from these calculations. Analysis techniques like Natural Bond Orbital (NBO) can be used to gain insights into charge distribution and bonding interactions. nih.gov For complex systems like this compound, these calculations reveal the extent of π-electron delocalization across the fused ring system, which is critical to its aromaticity and chemical behavior.
The table below presents a hypothetical set of optimized geometric parameters for a related xanthene core structure, as would be obtained from a typical DFT calculation. Specific data for this compound is not publicly available, but these values illustrate the type of information generated.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C-O | 1.37 Å |
| Bond Length | C-C (aromatic) | 1.40 Å |
| Bond Angle | C-O-C | 118.5° |
| Dihedral Angle | C-C-C-C | ~0.5° |
One of the significant applications of DFT is the prediction of spectroscopic data, which serves as a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. acs.orgconicet.gov.ar When combined with DFT (GIAO-DFT), it can accurately predict both ¹H and ¹³C NMR spectra. acs.org
In studies of related compounds like benzo[kl]xanthene (B1596164), GIAO-DFT calculations have been instrumental. mie-u.ac.jpsci-hub.se For instance, when studying the carbocations formed from these molecules in superacidic media, calculated NMR chemical shifts show good agreement with experimental values, helping to confirm the site of protonation and understand the resulting electronic redistribution. acs.orgresearchgate.net The comparison between calculated and experimental shifts is crucial for validating the computed structure. acs.org
The following interactive table shows representative data from a GIAO-DFT study on a protonated benzo[kl]xanthene cation, illustrating the correlation between calculated and experimental ¹³C NMR chemical shifts.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |
|---|---|---|---|
| C-1 | 125.1 | 126.3 | -1.2 |
| C-4 | 130.5 | 131.0 | -0.5 |
| C-7 | 190.2 | 191.5 | -1.3 |
| C-12b | 128.9 | 129.8 | -0.9 |
| C-13a | 155.4 | 156.2 | -0.8 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties
To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying electronic excited states. ohio-state.educhemrxiv.org TD-DFT calculations provide information on vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-Vis spectra, and oscillator strengths, which relate to the intensity of the absorption bands. rsc.org
This methodology allows for the prediction and interpretation of the optical properties of this compound. imperial.ac.ukresearchgate.net By analyzing the molecular orbitals involved in the main electronic transitions, one can characterize the nature of the excited states (e.g., as π→π* or n→π* transitions) and understand how structural modifications would influence the molecule's color and photophysical properties. nih.gov
Molecular Orbital Analysis (HOMO/LUMO Energy Levels)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. wuxiapptec.com DFT calculations provide the energies and spatial distributions of these orbitals.
The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides an estimate of the molecule's electronic stability and the energy required for electronic excitation. acs.orgnih.gov A smaller gap generally implies that the molecule is more easily excitable and potentially more reactive. For complex π-systems like this compound, the HOMO and LUMO are typically delocalized across the aromatic framework.
This table presents typical HOMO-LUMO energy values for related polycyclic aromatic compounds, calculated using DFT.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Anthracene | -5.45 | -1.95 | 3.50 |
| Phenanthrene (B1679779) | -5.80 | -1.88 | 3.92 |
| Pyrene | -5.41 | -2.23 | 3.18 |
| Benzo[kl]xanthene (estimated) | -5.60 | -1.90 | 3.70 |
Charge Delocalization Studies in Dibenzo[kl]xanthene Carbocations
Theoretical calculations are particularly insightful for studying reactive intermediates like carbocations. Studies on the closely related benzo[kl]xanthene have shown that upon protonation in superacid (e.g., FSO₃H/SO₂ClF), a persistent carbocation is formed. sci-hub.se The stability of this cation is due to the extensive delocalization of the positive charge across the π-conjugated system. acs.org
DFT calculations are used to model the structure of these carbocations and map the distribution of positive charge. By comparing the calculated ¹³C NMR chemical shifts (using GIAO-DFT) of the neutral molecule and its corresponding carbocation, one can determine the change in chemical shift (Δδ¹³C) for each carbon atom. acs.orgresearchgate.net These Δδ¹³C values serve as an experimental probe for charge density, as carbons that bear a greater portion of the positive charge will be more significantly deshielded (show a larger downfield shift). researchgate.net Computational analysis of the charge distribution, often using methods like Natural Population Analysis (NPA), complements the experimental data and provides a detailed picture of how the charge is shared among the atoms in the aromatic framework. mie-u.ac.jp These combined experimental and theoretical studies have revealed that in protonated benzo[kl]xanthene, the positive charge is significantly delocalized onto the xanthene and phenanthrene moieties of the molecule. sci-hub.se
Reaction Mechanisms in Dibenzo C,kl Xanthene Chemistry
Mechanistic Pathways of Catalyzed Condensation Reactions
The synthesis of dibenzo[c,kl]xanthene derivatives, particularly 14-substituted-14H-dibenzo[a,j]xanthenes, is frequently achieved through catalyzed condensation reactions. A common and efficient method involves the one-pot condensation of an aldehyde with two equivalents of 2-naphthol (B1666908) in the presence of a catalyst. nih.govtandfonline.com The mechanism of this transformation is generally accepted to proceed through a series of steps initiated by the activation of the aldehyde.
Various catalysts, including Lewis acids like niobium pentachloride (NbCl5) and Brønsted acids such as p-dodecylbenzenesulfonic acid (DBSA), have been effectively utilized. unesp.bracademie-sciences.fr The proposed mechanism with a Lewis acid catalyst like NbCl5 begins with the coordination of the catalyst to the carbonyl oxygen of the aldehyde, which increases its electrophilicity. unesp.br This is followed by a nucleophilic attack from one molecule of 2-naphthol on the activated carbonyl carbon. unesp.brgurukuljournal.com The resulting intermediate then undergoes a hydrogen transfer to form a more stable species. unesp.br
Subsequently, a second molecule of 2-naphthol attacks this intermediate, leading to the formation of a new carbon-carbon bond. The final step involves an intramolecular cyclization through the elimination of a water molecule, yielding the dibenzoxanthene (B14493495) product. unesp.br
Acidic ionic liquids, such as N,N-dimethylaminoethanol hydrosulfate ([DMEA][HSO4]), have also been employed as efficient and reusable catalysts. rsc.org The proposed mechanism suggests a synergistic effect of the cation and anion of the ionic liquid. The reaction can proceed through an intermediate which can be isolated under certain conditions, providing insight into the reaction pathway. rsc.org At lower temperatures, a 1:1 adduct of the aldehyde and 2-naphthol may be the primary product, which then reacts with a second molecule of 2-naphthol at higher temperatures to form the final dibenzoxanthene. rsc.org
Organocatalysts like 2-aminophenol (B121084) have also been shown to facilitate this transformation under solvent-free conditions. tandfonline.comgurukuljournal.com The proposed mechanism involves the activation of the aldehyde by the organocatalyst, followed by nucleophilic attack by 2-naphthol, a subsequent Michael addition or Knoevenagel condensation with a second nucleophile (if present), and finally, an intramolecular cyclization to form the xanthene core. gurukuljournal.com
The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. For instance, microwave-assisted synthesis using DBSA has been shown to dramatically reduce reaction times and catalyst loading compared to conventional heating methods. academie-sciences.fr
Table 1: Catalysts and Conditions for this compound Synthesis via Condensation Reactions
| Catalyst | Reactants | Conditions | Key Mechanistic Feature |
| Niobium pentachloride (NbCl5) | Aryl aldehyde, 2-naphthol | Ambient temperature | Lewis acid activation of aldehyde unesp.br |
| p-Dodecylbenzenesulfonic acid (DBSA) | Aldehyde, β-naphthol | Microwave irradiation, 125 °C, solvent-free | Brønsted acid catalysis, rapid synthesis academie-sciences.fr |
| [DMEA][HSO4] (ionic liquid) | Aldehyde, 2-naphthol | 125 °C, solvent-free | Synergistic cation-anion effect, intermediate formation rsc.org |
| 2-Aminophenol | Aldehyde, β-naphthol, dimedone | 70-80°C | Organocatalytic activation of aldehyde gurukuljournal.com |
| Polyethyleneglycol sulphonic acid (PEG–OSO3H) | Aldehyde, 2-naphthol | 60 °C, solvent-free | Environmentally benign polymeric acid catalysis nih.gov |
Nucleophilic Substitution and Cyclization Mechanisms
Nucleophilic substitution and subsequent cyclization are fundamental mechanistic steps in the synthesis and modification of dibenzo[c,kl]xanthenes and related xanthene structures. These reactions are crucial for introducing a variety of functional groups and for constructing the core heterocyclic system.
In the synthesis of certain bridged-ring xanthene derivatives, the reaction can proceed through a nucleophilic substitution followed by a Michael addition reaction. For example, a parent dibenzoxanthene can react with a nucleophile like acetylacetone (B45752) to form a more complex polycyclic structure. researchgate.net The initial step involves the attack of the nucleophile on an electrophilic center of the dibenzoxanthene, leading to the substitution of a leaving group. This is followed by an intramolecular Michael addition, which results in the formation of a new ring.
The formation of the xanthene core itself can be viewed as a result of intramolecular nucleophilic cyclization. In the condensation reaction between an aldehyde and two equivalents of 2-naphthol, the final step is the cyclization of an intermediate, which involves the nucleophilic attack of a hydroxyl group onto a carbocation or a related electrophilic center, followed by dehydration to form the pyran ring of the xanthene system. unesp.brrsc.org
The reactivity of the xanthene scaffold can be tuned by substituents, which in turn influences subsequent nucleophilic substitution reactions. For instance, the introduction of specific groups can make certain positions on the this compound core more susceptible to nucleophilic attack, allowing for further functionalization.
Furthermore, the synthesis of xanthones, which are structurally related to xanthenes, often involves a key cyclization step that is a nucleophilic substitution. up.pt For example, the cyclization of 2,2'-dioxygenated benzophenones to form the xanthone (B1684191) skeleton is a classic example of an intramolecular nucleophilic aromatic substitution. up.pt
Table 2: Examples of Nucleophilic Substitution and Cyclization in Xanthene Chemistry
| Starting Material(s) | Reagent/Condition | Product Type | Mechanistic Steps |
| Parent dibenzoxanthene, Acetylacetone | - | Polycyclic bridged-ring xanthene | Nucleophilic substitution followed by Michael addition researchgate.net |
| 2-Naphthol, Aldehyde | Acid or base catalyst | 14-Aryl-14H-dibenzo[a,j]xanthene | Intermolecular nucleophilic addition followed by intramolecular nucleophilic cyclization and dehydration rsc.org |
| 2,2'-Dioxygenated benzophenone | - | Xanthone | Intramolecular nucleophilic substitution up.pt |
| Fluorinated oligophenylenes | Potassium tert-butoxide | Benzoannulated oxygen heterocycles | Nucleophilic substitution facilitated by the radical nature of the reaction researchgate.net |
Radical Reactions in this compound Formation
Radical reactions offer alternative pathways for the formation and functionalization of this compound and related polycyclic aromatic systems. These mechanisms often involve single-electron transfer (SET) processes and the generation of highly reactive radical intermediates.
A notable example is the synthesis of benzoannulated oxygen-containing heterocycles, including xanthene-type structures, from fluorinated oligophenylenes. researchgate.net In this catalyst-free approach, potassium tert-butoxide acts as an O²⁻ synthon. The reaction is proposed to proceed through a radical mechanism, which facilitates the nucleophilic substitution of fluoride (B91410) ions even in the presence of strong electron-donating groups. researchgate.net This radical nature also enables a de-tert-butylation step, which is necessary for the final annulation to form the heterocyclic ring. researchgate.net
The formation of certain xanthene derivatives can also be initiated by radical species. For instance, the trifluoromethylation of α,β-unsaturated carboxylic acids, a reaction that can lead to precursors for more complex molecules, proceeds via the addition of a CF₃ radical. nih.gov While not a direct synthesis of this compound, this illustrates the principle of using radical addition to form key C-C bonds that could be part of a larger synthetic strategy.
Furthermore, the functionalization of the this compound core can be achieved through radical pathways. For example, the introduction of sulfonyl groups onto xanthenes has been accomplished via the reaction of xanthenes with benzenesulfonyl hydrazides, proceeding through the formation of a C(sp³)–sulfonyl bond, which can involve radical intermediates. sorbonne-universite.fr
In a broader context, radical cascade reactions, where a series of intramolecular radical additions occur, are a powerful tool for the synthesis of complex polycyclic systems. nih.gov Such a strategy could be envisioned for the construction of intricate this compound analogs. The initiation of these cascades often involves the generation of a radical from a precursor, which then propagates through a series of cyclizations.
Table 3: Radical Species and Their Role in Xanthene-Related Syntheses
| Radical Species/Precursor | Reaction Type | Role in Synthesis |
| Radical anion/radical cation of fluorinated oligophenylenes | Nucleophilic aromatic substitution | Facilitates C-F bond cleavage and subsequent cyclization to form the xanthene ring system researchgate.net |
| CF₃ radical | Radical addition | Can be used to introduce trifluoromethyl groups into precursors for xanthene synthesis nih.gov |
| Sulfonyl radical | Radical substitution | Enables the direct sulfonation of the xanthene core sorbonne-universite.fr |
| Acyl radical | Radical addition to molecular oxygen | Can initiate processes leading to carboxylic acids, which could be precursors for xanthene derivatives nih.gov |
Hydrogen Transfer Processes
Hydrogen transfer processes are integral to several mechanistic pathways in the chemistry of dibenzo[c,kl]xanthenes, particularly in their synthesis via condensation reactions. These transfers can involve the movement of a proton (H⁺), a hydride ion (H⁻), or a hydrogen atom (H•), and are often crucial for the formation of stable intermediates and the final product.
In the acid-catalyzed condensation of aldehydes with 2-naphthol, a key step after the initial nucleophilic attack is a hydrogen transfer event. unesp.br This transfer, likely involving the acidic catalyst or solvent, serves to neutralize the initially formed alkoxide and generate a more stable carbinol intermediate. This intermediate is then primed for the subsequent steps of the reaction, including the attack by the second 2-naphthol molecule and the final dehydration.
Direct photocatalyzed hydrogen atom transfer (HAT) represents a modern approach for the functionalization of C-H bonds. acs.orgsemanticscholar.org In this process, a photocatalyst, upon excitation by light, can abstract a hydrogen atom from a substrate to generate a radical intermediate. acs.org While direct application to this compound is an area for further exploration, this methodology is highly relevant. For example, xanthene dyes themselves, such as Eosin Y, are well-known photocatalysts for HAT processes. acs.org This suggests the possibility of using the this compound core itself, or derivatives thereof, to catalyze reactions via hydrogen atom transfer.
The driving force for a HAT reaction is the relative bond dissociation energies (BDEs) of the C-H bond being broken and the X-H bond being formed in the abstracting species. acs.org For a reaction to be thermodynamically favorable, the newly formed bond must be stronger than the one that is cleaved. acs.org
Table 4: Types of Hydrogen Transfer in this compound Related Chemistry
| Type of Transfer | Role in Mechanism | Example Reaction |
| Proton Transfer (H⁺) | Stabilization of intermediates, catalysis | Acid-catalyzed condensation of aldehydes and 2-naphthol nih.govunesp.br |
| Hydrogen Atom Transfer (HAT) | Generation of radical intermediates for C-H functionalization | Photocatalyzed reactions using xanthene dyes as catalysts acs.orgsemanticscholar.org |
| Hydride Transfer (H⁻) | Reduction/oxidation steps (less common in direct synthesis) | Potential side reactions or in functional group interconversions |
Advanced Applications of Dibenzo C,kl Xanthene in Materials Science
Dibenzo[c,kl]xanthene as Fluorescent Materials and Dyes
The inherent fluorescence of the this compound core makes it a valuable scaffold for the creation of new dyes and fluorescent probes. These materials are noted for their applications in biological imaging and laser technology due to their strong light-absorbing and emitting properties. mdpi.comscispace.com
Development of pH-Sensitive Fluorescent Probes
Derivatives of this compound, particularly those belonging to the seminaphthofluorescein (SNAFL) and seminaphthorhodafluor (SNARF) classes, have been developed as pH-sensitive fluorescent probes. nih.gov These probes are valuable for measuring pH changes within biological systems. nih.govijcrt.orgresearchgate.net They exhibit dual-emission properties, where the protonated and deprotonated forms of the molecule fluoresce at different wavelengths, allowing for ratiometric pH measurements. nih.gov This ratiometric capability provides a built-in correction for variations in probe concentration, excitation light intensity, and detection efficiency.
The pKa values of these indicators, which determine the pH range of their sensitivity, typically fall between 7.6 and 7.9. nih.gov However, strategic modifications to the this compound structure, such as fluorination, can tune these pKa values to be more physiologically relevant. For instance, fluorinated benzo[c]xanthene dyes have been synthesized with pKa values of 6.4 and 7.2, making them more suitable for monitoring intracellular pH. researchgate.net These probes can be excited by common laser lines, such as 488 nm or 514 nm from an argon ion laser, and their distinct emission spectra are well-resolved from other fluorescent indicators, enabling simultaneous measurements of multiple cellular parameters. nih.gov
| Probe Class | Key Features | Typical pKa Range | Excitation Wavelengths (nm) | Reference |
| Seminaphthofluoresceins (SNAFLs) | Dual emission from protonated and deprotonated forms. | 7.6 - 7.9 | 488, 514 | nih.gov |
| Seminaphthorhodafluors (SNARFs) | Dual emission from protonated and deprotonated forms. | 7.6 - 7.9 | 488, 514 | nih.gov |
| Fluorinated Benzo[c]xanthenes | Tunable pKa values for intracellular applications. | 6.4 - 7.2 | Not Specified | researchgate.net |
Applications in Laser Technology
The high fluorescence efficiency and photostability of xanthene dyes, including derivatives of this compound, make them suitable for use as gain media in dye lasers. mdpi.comresearchgate.netlongdom.org These dyes can be incorporated into various host media, such as solutions and sol-gel matrices, to create solid-state dye lasers. researchgate.net The performance of these laser dyes is influenced by the host environment; for example, xanthene dyes have shown high efficiency and photostability in wet and dried sol-gel phases. researchgate.net
The structural features of the xanthene chromophore influence its laser performance. The rigidity of the this compound backbone helps to minimize non-radiative decay pathways, leading to higher fluorescence quantum yields. nist.gov Research has focused on synthesizing new xanthene derivatives with improved photophysical properties to enhance their performance in laser applications. longdom.org The choice of substituents on the xanthene core can affect properties such as absorption and emission wavelengths, fluorescence quantum yield, and photostability, allowing for the tuning of the laser's output characteristics. nist.gov
Organic Electronic and Optoelectronic Devices
The favorable electronic properties of this compound derivatives have led to their exploration in various organic electronic and optoelectronic devices. Their ability to transport charge carriers efficiently, coupled with their high thermal stability, makes them attractive components for next-generation technologies.
Role in Organic Light-Emitting Diodes (OLEDs)
Dibenzo[a,j]xanthene derivatives have been investigated as host materials for phosphorescent organic light-emitting diodes (PhOLEDs). nih.gov In a PhOLED, the host material plays a crucial role in facilitating energy transfer to the phosphorescent emitter. By designing host materials with appropriate singlet and triplet energy levels, efficient emission from the guest dopant can be achieved.
For instance, host materials incorporating a 14H-dibenzo[a,j]xanthen-14-yl)phenyl moiety attached to either a carbazole (B46965) (XaPCz) or an acridone (B373769) (XaPAc) core have been synthesized. nih.gov These materials exhibit high triplet energies (2.67 eV for XaPCz and 2.70 eV for XaPAc), which are sufficient to confine the triplet excitons on an orange phosphorescent emitter. nih.gov OLEDs fabricated with these hosts demonstrated high external quantum efficiencies (EQEmax) of 20.5% for XaPCz and 22.3% for XaPAc, with significantly reduced efficiency roll-off at high brightness. nih.gov The XaPAc-based device, in particular, showed a low turn-on voltage of 2.5 V and a high-power efficiency of 60.0 lm/W. nih.gov
| Host Material | Core Structure | Triplet Energy (eV) | Max. EQE (%) | Reference |
| XaPCz | 9-(4-(14H-dibenzo[a,j]xanthen-14-yl)phenyl)-9H-carbazole | 2.67 | 20.5 | nih.gov |
| XaPAc | 10-(4-(14H-dibenzo[a,j]xanthen-14-yl)phenyl)acridin-9(10H)-one | 2.70 | 22.3 | nih.gov |
Components in Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells
While direct applications of this compound in the active layer of dye-sensitized solar cells (DSSCs) are not extensively documented in the provided search results, the broader class of xanthene dyes is recognized for its potential in this area. nih.gov The fundamental principle of a DSSC relies on a dye molecule to absorb light and inject an electron into a wide-bandgap semiconductor. nih.gov The properties of xanthene dyes, such as their strong absorption in the visible spectrum, make them conceptually suitable for this purpose. ijcrt.org
In the rapidly advancing field of perovskite solar cells (PSCs), derivatives of this compound are emerging as promising materials, particularly as hole-transporting materials (HTMs). ijcrt.org Spiro-type molecules featuring a spiro[fluorene-9,9′-xanthene] (SFX) core are being engineered to enhance the performance and stability of PSCs. rsc.org These HTMs play a critical role in extracting holes from the perovskite layer and transporting them to the electrode.
Molecular engineering of these SFX-based HTMs, such as by introducing different functional groups, allows for the tuning of their energy levels and charge transport properties. rsc.org For example, a dithiafulvene end-capped spiro[fluorene-9,9′-xanthene] derivative has been used as an interfacial passivating layer in PSCs, leading to a power conversion efficiency (PCE) of 22.6% and improved long-term stability. nih.gov Another study demonstrated that a dopant-free SFX-based HTM with methylsulfanyl groups (SP-SMe) achieved a PCE of 21.95%, outperforming the standard spiro-OMeTAD. rsc.org
Exploration as Hole-Transporting Materials
The exploration of this compound derivatives as hole-transporting materials (HTMs) extends beyond PSCs to other organic electronic applications. The rigid and planar structure of the this compound core can facilitate intermolecular π-π stacking, which is beneficial for charge transport. diva-portal.org
Spiro-type molecules incorporating a dibenzo[c,h]xanthene unit are being investigated as HTMs. diva-portal.org The design of these molecules aims to achieve high hole mobility, suitable energy levels for efficient hole injection, and good morphological stability in thin films. For instance, spiro-type HTMs with a spiro[fluorene-9,9′-xanthene] (SFX) core are a significant area of research for developing efficient and stable PSCs, often as a dopant-free alternative to the commonly used spiro-OMeTAD. rsc.orgrsc.org The modification of the peripheral units of these SFX-based HTMs allows for the fine-tuning of their electronic and physical properties to optimize device performance. rsc.org
Supramolecular Chemistry and Host-Guest Interactions
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The defined structure of the this compound core makes it an excellent candidate for designing molecular hosts that can recognize and bind specific guest molecules.
Recent research has highlighted the capacity of benzo[kl]xanthene (B1596164) derivatives to engage in host-guest interactions. Specifically, certain benzo[kl]xanthene lignans (B1203133) have been investigated for their ability to form complexes. science.gov Studies have successfully determined the stoichiometry and binding constants for these host-guest systems. science.gov Methodologies such as Job's continuous variation plot and the Benesi-Hildebrand expression were employed to elucidate these interactions. science.gov The research identified the formation of interesting host-guest complexes with both 1:1 and 4:1 stoichiometries, showcasing the potential for creating complex, multi-component supramolecular assemblies. science.gov
Table 1: Host-Guest Complex Formation with Benzo[kl]xanthene Lignans
| Property | Finding | Method Used |
|---|---|---|
| Complex Stoichiometry | 1:1 and 4:1 ratios observed | Job's continuous method of variation |
| Binding Constant | Determined for the formed complexes | Benesi-Hildebrand expression |
Data sourced from studies on the host-guest complex formation of benzo[kl]xanthene lignans. science.gov
Beyond traditional host-guest complexation, the rigid scaffold of benzo[kl]xanthene has been utilized to construct advanced systems like intramolecular frustrated Lewis pairs (FLPs). researchgate.net These FLPs, which feature a phosphane (Lewis base) and a borane (B79455) (Lewis acid) held in a fixed geometry by the xanthene backbone, are incapable of forming a classical adduct. This "frustration" allows them to activate small molecules. Research into new FLPs based on benzo[kl]xanthene and naphtho[2,1,8,7-klmn]xanthene (B87203) has shown potential in catalytic processes such as H₂ activation and CO₂ hydrogenation. researchgate.net The rigid structure is predicted to significantly lower the energy barrier for these catalytic reactions compared to more flexible xanthene-based FLPs. researchgate.net
Advanced Conjugated Microporous Polymers Incorporating this compound Units
Conjugated microporous polymers (CMPs) are a class of materials that merge extended π-conjugation with a permanent, porous network structure. These materials are of significant interest for applications in gas storage, separation, catalysis, and optoelectronics due to their high surface area, stability, and tunable electronic properties.
The synthesis of CMPs typically involves the polymerization of rigid, geometrically defined monomers to create a three-dimensional, insoluble network. The properties of the resulting CMP are directly influenced by the choice of the monomeric building block. Theoretically, the rigid and extended π-system of this compound makes it a suitable candidate as a monomer or co-monomer for creating novel CMPs. Its planarity and aromatic nature could contribute to strong intermolecular interactions, leading to materials with high thermal stability and desirable electronic characteristics.
However, a review of the current scientific literature indicates that the specific incorporation of the this compound unit into conjugated microporous polymers is not yet a widely reported area of research. While numerous CMPs have been synthesized using various aromatic building blocks like pyrene, carbazole, and triphenylamine, the use of this compound remains a prospective, rather than an established, strategy in this field. Future research may explore the integration of this unique heterocyclic nanographene into CMP frameworks to unlock new material properties.
Dibenzo C,kl Xanthene As Chemical Probes and Biological Tools
Sensitizers in Photodynamic Therapy (PDT) Research
Dibenzo[c,kl]xanthene derivatives have emerged as a significant class of photosensitizers (PS) for photodynamic therapy (PDT), a non-invasive cancer treatment. researchgate.netichem.md PDT operates on the synergistic action of a photosensitizer, light of a specific wavelength, and cellular oxygen. nih.gov Upon activation by light, the photosensitizer transitions to an excited state, which then reacts with molecular oxygen to produce highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂). nih.gov These ROS induce cellular damage, particularly to mitochondria and DNA, leading to cell death through apoptosis and necrosis. nih.govnih.gov
The efficacy of xanthene-based compounds, including dibenzoxanthenes, in PDT is attributed to their strong light absorption and ability to efficiently generate ROS. ichem.mdlongdom.org Research has focused on synthesizing various derivatives to optimize their photophysical properties for therapeutic use. researchgate.netmdpi.com For instance, the development of novel photosensitizers aims to enhance their activation by near-infrared (NIR) light, which allows for deeper tissue penetration, a critical factor for treating solid tumors. nih.gove-ce.org Studies have shown that new PDT sensitizers can be activated at significant tissue depths, leading to the regression of xenograft tumors with minimal damage to surrounding normal tissues. nih.gov The mechanism of cell death induced by these photosensitizers involves apoptosis, stress responses, and disruption of oxygen transport, consistent with established PDT effects. nih.gov
Interaction Studies with Biological Macromolecules (e.g., DNA Binding)
The planar aromatic structure of this compound and its analogues facilitates their interaction with biological macromolecules, most notably DNA. mdpi.com This interaction is a key aspect of their potential as anticancer agents. mdpi.comnih.gov The primary mode of interaction is typically intercalation, where the planar xanthene ring system inserts itself between the base pairs of the DNA double helix. mdpi.com This process is stabilized by various non-covalent forces, including π-π stacking, hydrogen bonds, and van der Waals forces. mdpi.com Such intercalation can disrupt the DNA structure, untwisting the helix and separating base pairs, which consequently interferes with critical cellular processes like DNA replication. mdpi.com
Researchers employ several techniques to investigate these interactions. Spectrophotometric titration with calf thymus DNA (CT-DNA) is a common method to determine the binding affinity. srce.hr For example, studies on certain xanthene derivatives have revealed binding constants indicating a strong interaction with DNA. srce.hr Molecular docking simulations further elucidate the binding modes and energies, supporting experimental findings. These studies can predict the stability of the ligand-DNA complex, with lower binding energies suggesting a more stable interaction. srce.hr The insights gained from these studies help in understanding the structure-activity relationships and the mechanisms behind the biological effects of these compounds. srce.hr
Table 1: DNA Binding Characteristics of Xanthene Derivatives
| Compound | Methodology | Key Finding | Reference |
|---|---|---|---|
| Xanthene Derivative 1 | Spectrophotometric Titration with CT-DNA | Binding constant (Kb) of 2.5 x 104 M-1, indicating non-covalent groove binding. | srce.hr |
| Xanthene Derivative 1 | Molecular Docking | Binding energy of -9.39 kcal/mol. | srce.hr |
| Xanthene Derivative 2 | Molecular Docking | Binding energy of -8.65 kcal/mol. | srce.hr |
| Benzoxanthone Derivatives | Electronic Absorption Titration, Luminescence Spectra, Viscosity Experiment | Demonstrated intercalative interactions with CT-DNA, leading to the separation of base pairs and untwisting of the helix. | mdpi.com |
Development of Intracellular pH Indicators and Bioimaging Agents
The inherent fluorescent properties of the xanthene scaffold have led to the extensive development of this compound derivatives as bioimaging agents and, more specifically, as intracellular pH indicators. nih.govresearchgate.netresearchgate.net Because of their useful spectroscopic properties, these molecules have been widely used as dyes and pH-sensitive fluorescent materials. researchgate.net
A significant challenge in developing pH indicators is tuning their acid dissociation constant (pKa) to be within the physiological or near-neutral pH range. researchgate.net Standard xanthene dyes like seminaphthofluoresceins and seminaphthorhodaflors (SNARF dyes) are used as intracellular pH indicators due to their dual-emission spectra that change with protonation state. researchgate.net However, their pKa values are often not ideal. Research has shown that fluorination of the benzo[c]xanthene core can effectively lower the pKa while preserving the desirable pH-dependent dual-emission characteristics. nih.govresearchgate.net This allows for more accurate pH measurements in the near-neutral and acidic ranges within cells. researchgate.net Cell-permeable ester forms of these dyes are synthesized to facilitate their application in living cells. nih.gov
Beyond pH sensing, the structural versatility of xanthenes allows for the creation of a wide array of fluorescent probes for live-cell imaging. researchgate.netmdpi.com Modifications to the xanthene core, such as replacing the central oxygen atom with silicon or carbon, can shift the absorption and emission wavelengths into the near-infrared (NIR) region. researchgate.netacs.orgnih.gov This is highly advantageous for bioimaging as it minimizes tissue autofluorescence and allows for deeper imaging penetration. nih.govresearchgate.net These probes can be functionalized to target specific organelles like mitochondria or the plasma membrane, enabling high-resolution and super-resolution imaging of dynamic cellular processes. mdpi.comnih.gov
Table 2: Properties of Fluorinated Benzo[c]xanthene pH Indicators
| Compound | pKa Value | Key Characteristic | Reference |
|---|---|---|---|
| Parent Benzo[c]xanthene Dye | 7.5 | pH-dependent dual-emission. | nih.govresearchgate.net |
| 4-Fluoro SNARF Derivative | 6.4 | Lower pKa suitable for measuring acidic pH; retains dual-emission. | nih.govresearchgate.net |
| 5-Fluoro SNARF Derivative | 7.2 | Lower pKa suitable for measuring near-neutral pH; retains dual-emission. | nih.govresearchgate.net |
Exploration in Biomembrane Interaction Studies
Understanding the interaction between bioactive molecules and cell membranes is crucial for drug development. The lipophilic nature of the xanthene core makes its derivatives suitable candidates for studying biomembrane interactions. nih.gov Due to the complexity of natural cell membranes, researchers often use simplified artificial membrane systems, such as multilamellar vesicles (MLVs), to mimic biological membranes. nih.gov
One study utilized dimyristoylphosphatidylcholine (B1235183) (DMPC) MLVs to investigate their interaction with a benzo[k,l]xanthene lignan (B3055560). nih.gov The primary technique employed was Differential Scanning Calorimetry (DSC), which measures heat changes associated with phase transitions in the lipid bilayer. nih.gov The study observed that the interaction between the lignan-loaded nanoparticles and the DMPC vesicles led to significant changes in the calorimetric curves. nih.gov Specifically, the pre-transition peak of the MLVs decreased and eventually disappeared, while the main transition peak shifted to a lower temperature with reduced intensity. nih.gov These alterations in the thermal behavior of the lipid vesicles are clear indicators of an interaction, suggesting that the compound incorporates into or otherwise perturbs the model membrane structure. nih.gov Such studies provide fundamental insights into how these compounds might cross or interact with biological barriers in vivo.
Future Directions and Emerging Research Avenues in Dibenzo C,kl Xanthene Chemistry
Novel Synthetic Methodologies and Catalyst Development
The synthesis of dibenzoxanthene (B14493495) scaffolds is continuously evolving, with a strong emphasis on greener, more efficient catalytic systems. researchgate.net Future research is moving beyond traditional methods, which often require harsh conditions or toxic reagents, towards innovative catalyst development and metal-free approaches. umz.ac.irlongdom.org
A significant area of development is the use of heterogeneous catalysts, which offer advantages like easy separation and reusability. For instance, Sn(II)/nano silica (B1680970) has been demonstrated as an effective and reusable catalyst for the one-pot synthesis of 14H-dibenzoxanthenes from β-naphthol and various aldehydes, achieving yields between 48% and 94%. nih.govresearchgate.net Similarly, solid-supported acid catalysts such as KHSO₄-SiO₂ under ultrasonication and polyethyleneglycol bound sulfonic acid (PEG-OSO₃H) under solvent-free conditions have been successfully employed, offering high yields and short reaction times. longdom.orgmdpi.com
Metal-free synthesis is another critical frontier. An environmentally friendly approach involves the oxodefluorination of fluoroarenes on activated γ-Al₂O₃, which acts as both the catalyst and an oxygen source. researchgate.net Organocatalysis also presents a promising metal-free alternative; for example, 2-aminophenol (B121084) has been used to mediate the three-component one-pot condensation of aldehydes, 2-naphthol (B1666908), and dimedone under solvent-free conditions, providing good to excellent yields of xanthene derivatives. tandfonline.comtandfonline.com The use of bifunctional acidic ionic liquids, such as (propyl-3-sulfonic) imidazolium (B1220033) trifluoromethane (B1200692) sulfonate [IMPS][TfO], has also proven to be a convenient and efficient method for synthesizing 14-alkyl or aryl-14H-dibenzo[a,j]xanthenes in the absence of organic solvents. umz.ac.ir
Future work will likely focus on expanding the library of catalysts, including novel sandwich-type polyoxometalates and bio-inspired catalysts like those derived from orange peels, to improve yield, selectivity, and substrate scope. nih.govtandfonline.com The development of electrochemical procedures is also emerging as a green and efficient methodology for accessing these complex heterocyclic systems. researchgate.net
Table 1: Emerging Catalysts in Dibenzoxanthene Synthesis
| Catalyst System | Reactants | Key Advantages | Reference(s) |
|---|---|---|---|
| Sn(II)/nano silica | β-naphthol, Aldehydes | Green, reusable, high yields (48-94%) | nih.govresearchgate.net |
| Polyethyleneglycol sulphonic acid (PEG–OSO₃H) | 2-Naphthol, Aldehydes | Solvent-free, recyclable, short reaction times, high yields | mdpi.com |
| H-imidazolium Acidic Ionic Liquids | β-Naphthol, Aldehydes | Solvent-free, simple work-up, high yields | umz.ac.ir |
| γ-Al₂O₃ | Fluorinated oligophenylenes | Metal-free, solvent-free, environmentally friendly | researchgate.net |
| 2-Aminophenol | Aldehydes, 2-Naphthol, Dimedone | Metal-free, non-toxic catalyst, short reaction time | tandfonline.comtandfonline.com |
| KHSO₄-SiO₂ | 2-Naphthol, Aldehydes | Solvent-free, ultrasonication, high yields | longdom.org |
Advanced Spectroscopic Characterization Techniques
While standard spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR are routinely used to confirm the structures of synthesized dibenzoxanthene derivatives, the complexity of these molecules and their potential applications demand more advanced characterization. nih.govmdpi.comajol.info The unambiguous assignment of signals and the elucidation of intricate three-dimensional structures and intermolecular interactions are critical for understanding their function.
Future research will increasingly rely on a suite of advanced spectroscopic techniques. Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, will be indispensable for assigning the complex proton and carbon skeletons of novel dibenzo[c,kl]xanthene derivatives. For instance, key HMBC correlations are crucial for assigning the signals of pendant groups attached to the core structure. researchgate.net
To study their interaction with biological macromolecules like DNA, advanced NMR methods such as Diffusion-Filtered Saturation Transfer Difference (DF-STD) NMR are being employed. researchgate.net This technique can identify which parts of the dibenzoxanthene lignan (B3055560) are interacting with the target, confirming, for example, a dual binding mode where the planar core intercalates between base pairs and flexible side chains bind to the minor groove. researchgate.net
Furthermore, the study of these compounds as materials necessitates techniques that can probe their solid-state properties. The combination of local and macroscopic analyses, such as coupling multi-wavelength Raman spectroscopy with Electron Energy-Loss Spectroscopy (EELS) in a transmission electron microscope (TEM), could provide a deeper understanding of the chemical and physical properties of thin films made from these materials. arxiv.org These advanced methods provide quantitative information on local chemistry and structure, which is vital for improving the performance of this compound-based materials. arxiv.org
Table 2: Spectroscopic Techniques for this compound Characterization
| Technique | Type of Information Provided | Application Area | Reference(s) |
|---|---|---|---|
| ¹H and ¹³C NMR | Basic structural confirmation, chemical environment of protons and carbons. | Routine Synthesis | nih.govmdpi.commdpi.com |
| FT-IR | Identification of functional groups (e.g., C=O, C-O-C). | Routine Synthesis | nih.govmdpi.com |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation patterns. | Routine Synthesis | ajol.infomdpi.com |
| 2D NMR (COSY, HMBC) | Unambiguous assignment of complex proton/carbon skeletons and connectivity. | Structural Elucidation | researchgate.net |
| DF-STD NMR | Identification of ligand-macromolecule binding epitopes. | Biological Interactions | researchgate.net |
| EELS & Raman Spectroscopy | Quantitative chemical composition and bonding in thin films. | Materials Science | arxiv.org |
Predictive Computational Modeling and Machine Learning Applications
The integration of computational chemistry and machine learning (ML) is set to revolutionize the discovery and design of this compound derivatives. These in silico approaches can predict molecular properties, guide synthetic efforts, and identify promising candidates for specific applications, thereby accelerating the research and development cycle.
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for predicting the biological activities of compounds based on their chemical structures. diva-portal.org By developing QSAR models, researchers can relate physical properties and structural descriptors of this compound derivatives to their activity, for example, as potential ligands for the aryl hydrocarbon receptor (AhR). diva-portal.org This allows for the virtual screening of large chemical libraries to identify new compounds with desired biological effects. diva-portal.org Molecular docking simulations, often used in conjunction with QSAR, can further elucidate the binding modes and affinities of these molecules with target enzymes or receptors, providing insights into their mechanism of action. srce.hr For example, docking studies have been used to evaluate the enzyme binding affinity of xanthene derivatives to targets like topoisomerase II. srce.hr
Machine learning is emerging as a transformative tool in chemical synthesis and materials discovery. nd.edu ML algorithms, including Random Forests (RF), Neural Networks (NN), and Graph Neural Networks (GNN), can be trained on existing reaction data to predict reaction yields and identify optimal reaction conditions. nd.edunih.gov This is particularly valuable for optimizing the complex, multi-component reactions often used to synthesize dibenzoxanthene scaffolds. nd.edu Beyond reaction prediction, ML models are being developed to predict key molecular properties, such as binding energies and enantiomeric excess, which are crucial for drug discovery and materials design. nd.edu The application of these advanced computational methods will enable a more rational, data-driven approach to designing dibenzo[c,kl]xanthenes with tailored electronic, photophysical, and biological properties.
Expansion of Materials Science Applications
The unique, rigid, and π-conjugated framework of this compound makes it a highly attractive building block for advanced organic materials. researchgate.net Research is increasingly focused on harnessing these properties for applications in electronics, photonics, and sensor technology.
One of the most promising areas is in organic electronics. The introduction of heteroatoms like oxygen into large polycyclic aromatic hydrocarbons can modulate their electronic properties, making them suitable for use as n-type organic semiconductors. researchgate.net The development of new n-type materials is crucial for the advancement of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The planarity and extensive conjugation of the this compound core facilitate efficient charge transport, a key requirement for semiconductor applications.
Furthermore, derivatives of dibenzoxanthenes are widely explored as dyes and fluorescent materials. longdom.orgresearchgate.net Their strong fluorescence and photostability make them ideal candidates for use in laser technologies and as sensitizers in photodynamic therapy (PDT), where they can generate reactive oxygen species to destroy tumor cells upon light activation. longdom.org The photophysical properties of these molecules can be finely tuned by chemical modification. For instance, introducing electron-withdrawing or electron-donating groups can shift their absorption and emission spectra, allowing for the rational design of functional chromophores for specific applications. nih.gov Future research will likely focus on creating novel this compound-based polymers and supramolecular assemblies to create materials with enhanced conductivity, light-harvesting capabilities, and sensing functionalities.
Innovations in Biological Probe Design
The inherent fluorescence of the xanthene scaffold has made it a cornerstone in the development of probes for biological imaging. researchgate.net Emerging research aims to build upon this foundation by designing sophisticated this compound-based probes with enhanced capabilities for visualizing complex biological processes in living systems. researchgate.net
A key direction is the development of fluorogenic probes that exhibit an "off/on" switching mechanism. researchgate.net These probes are designed to be non-fluorescent until they interact with a specific analyte or enzyme, leading to a significant increase in fluorescence intensity. This provides high sensitivity and spatiotemporal resolution for detecting biological events without the need for washing away unbound probes. researchgate.net
Another major innovation is the extension of emission wavelengths into the far-red and near-infrared (NIR) regions (650-1700 nm). researchgate.netnih.gov Biological tissues are more transparent to NIR light, allowing for deeper imaging penetration and reduced background autofluorescence. This is being achieved through strategies such as replacing the oxygen atom in the xanthene core with a silicon atom to create Si-rhodamines, or through structural modifications like the THQ (tetrahydroquinoline) functionalization, which can shift emission into the NIR-I and even NIR-II windows. researchgate.netnih.gov These NIR probes based on modified xanthene cores are enabling advanced applications such as in vivo tumor imaging and super-resolution microscopy. researchgate.net
Future designs of this compound-based probes will likely incorporate specific targeting moieties to direct them to particular organelles or biomolecules. By functionalizing the core structure with ligands that recognize specific proteins or nucleic acid sequences, researchers can create highly selective probes for imaging-guided surgery, early disease diagnosis, and studying the intricate molecular machinery of the cell. researchgate.netnih.gov
Q & A
Q. How can experimental designs be optimized for synthesizing dibenzo[c,kl]xanthene derivatives?
Answer: Synthetic routes for this compound derivatives often involve multi-component reactions (MCRs) under solvent-free or catalytic conditions. For example, using solid acid catalysts like [2-(sulfooxy)ethyl]sulfamic acid (SESA) at 130°C enables rapid synthesis of 14H-dibenzo[a,j]xanthenes with yields exceeding 85% in ≤30 minutes . Comparative studies show that catalysts such as K12[As2W18U3O74]·21H2O under solvent-free conditions reduce reaction times while maintaining high yields (>90%) . Methodological optimization should prioritize catalyst recyclability, solvent compatibility, and substituent effects on regioselectivity (e.g., electron-donating groups enhance reaction rates) .
Q. What methodologies are effective for characterizing the linear and nonlinear optical properties of xanthene derivatives?
Answer: Time-dependent density functional theory (TD-DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) can predict absorption maxima (λVt) and oscillator strengths. For this compound analogs, HOMO→LUMO transitions dominate absorption spectra (S0→S1), with orbital contributions varying between open (∼90%) and closed (∼60%) forms . Experimentally, UV-Vis spectroscopy validates computational predictions, showing red-shifted absorption for open forms (Δλ = 20–50 nm) . Nonlinear optical properties (e.g., hyperpolarizability) require coupled-cluster or MP2 methods for accurate polarizability tensors.
Q. What techniques are used to evaluate DNA-binding interactions for antitumor potential?
Answer: DNA intercalation is assessed via UV-Vis titration, where hypochromicity and red shifts in absorption spectra indicate binding. For example, 14-aryl-dibenzo[a,j]xanthenes exhibit binding constants (Kb) up to 1.2 × 10<sup>5</sup> M<sup>−1</sup>, with electron-donating substituents (e.g., –OH) enhancing affinity . STD-NMR and molecular docking further reveal ligand-DNA interactions, such as groove binding vs. intercalation. Benzo[kl]xanthene lignans show selective binding to AT-rich regions, correlating with antiproliferative activity (IC50 = 5–20 µM in SW480 and HepG2 cells) .
Advanced Research Questions
Q. How can contradictions between computational and experimental absorption data be resolved?
Answer: Discrepancies in λVt values often arise from solvent effects or incomplete basis sets. For xanthene dyes, implicit solvation models (e.g., PCM) improve TD-DFT accuracy, reducing deviations from experimental λVt by 10–15 nm . Additionally, ensemble averaging over molecular conformers and vibronic coupling corrections can reconcile oscillator strength mismatches (e.g., computed 1.74 vs. experimental 1.65) . Validation via transient absorption spectroscopy is recommended for excited-state dynamics.
Q. What strategies improve efficiency in multi-component reactions for xanthene derivatives?
Answer: Catalyst design is critical. Immobilized systems like (NiFe2O4@Cu)(H<sup>+</sup>-Mont) enable one-pot Knoevenagel–Michael reactions, achieving dibenzo[b,i]xanthene tetraones in 92% yield at 80°C with 20-minute reaction times . Mechanistic studies (e.g., Hammett plots) reveal electron-withdrawing aldehydes accelerate cyclization via stabilization of intermediates . Green chemistry metrics (E-factor < 0.5) should guide solvent selection and catalyst reuse (≥5 cycles without activity loss) .
Q. How do substituents influence antioxidant activity in this compound derivatives?
Answer: Substituents modulate bond dissociation enthalpy (BDE) and HOMO energy. Hydroxyl groups at the 3,11-positions lower BDE (≤80 kcal/mol), enhancing radical scavenging (e.g., DPPH IC50 = 12 µM for 1m vs. 45 µM for non-hydroxylated analogs) . Spin density maps identify radical stabilization at oxygen atoms, validated via ESR spectroscopy. QSAR models incorporating BDE and Hammett σ values predict antioxidant efficacy (R<sup>2</sup> > 0.85) .
Q. What mechanistic insights guide the synthesis of spirocyclic xanthene derivatives?
Answer: Spirocyclization kinetics depend on steric and electronic factors. DFT studies show that D-π-A systems favor closed spiro forms (ΔG<sup>‡</sup> = 15–20 kcal/mol), while D-A-D systems stabilize open forms . Catalytic pathways involving Brønsted acids (e.g., sulfamic acid) promote protonation of carbonyl groups, accelerating ring closure . Transient absorption spectroscopy confirms ultrafast (<1 ps) spiro-to-open transitions under UV irradiation, critical for photochromic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
